molecular formula C18H19BrN2O2S B11540624 O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate CAS No. 310873-32-6

O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate

Cat. No.: B11540624
CAS No.: 310873-32-6
M. Wt: 407.3 g/mol
InChI Key: YPTKTXZLYKOQAK-UHFFFAOYSA-N
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Description

O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate: is an organic compound with the molecular formula C({18})H({19})BrN({2})O({2})S It is characterized by the presence of a bromophenyl group, a carbamoyl group, and a diethylcarbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate typically involves multi-step organic reactions. One common method includes:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 3-bromoaniline.

    Carbamoylation: The 3-bromoaniline is then reacted with 4-isocyanatobenzoyl chloride to form the intermediate 4-[(3-bromophenyl)carbamoyl]phenyl isocyanate.

    Thioester Formation: Finally, the intermediate is reacted with diethylamine and carbon disulfide under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({2})).

    Substitution: Nucleophiles like sodium methoxide (NaOCH(_{3})) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in π-π interactions, while the carbamoyl and thioate groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • O-{4-[(3-chlorophenyl)carbamoyl]phenyl} diethylcarbamothioate
  • O-{4-[(3-fluorophenyl)carbamoyl]phenyl} diethylcarbamothioate
  • O-{4-[(3-methylphenyl)carbamoyl]phenyl} diethylcarbamothioate

Uniqueness

Compared to its analogs, O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, making this compound a versatile intermediate in synthetic chemistry.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, medicinal chemistry, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility and lead to the development of new and innovative compounds.

Properties

CAS No.

310873-32-6

Molecular Formula

C18H19BrN2O2S

Molecular Weight

407.3 g/mol

IUPAC Name

O-[4-[(3-bromophenyl)carbamoyl]phenyl] N,N-diethylcarbamothioate

InChI

InChI=1S/C18H19BrN2O2S/c1-3-21(4-2)18(24)23-16-10-8-13(9-11-16)17(22)20-15-7-5-6-14(19)12-15/h5-12H,3-4H2,1-2H3,(H,20,22)

InChI Key

YPTKTXZLYKOQAK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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